molecular formula C18H14N2O5 B14433405 1-(1,3-Dihydro-5,6-dimethoxy-3-oxoisobenzofuran-1-yl)cinnolin-4(1H)-one CAS No. 81023-04-3

1-(1,3-Dihydro-5,6-dimethoxy-3-oxoisobenzofuran-1-yl)cinnolin-4(1H)-one

Cat. No.: B14433405
CAS No.: 81023-04-3
M. Wt: 338.3 g/mol
InChI Key: YFZMMEREHSMKTO-UHFFFAOYSA-N
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Description

1-(1,3-Dihydro-5,6-dimethoxy-3-oxoisobenzofuran-1-yl)cinnolin-4(1H)-one is a complex organic compound that belongs to the class of cinnolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dihydro-5,6-dimethoxy-3-oxoisobenzofuran-1-yl)cinnolin-4(1H)-one typically involves multi-step organic reactions. The starting materials may include substituted phthalic anhydrides and cinnoline derivatives. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperature settings.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dihydro-5,6-dimethoxy-3-oxoisobenzofuran-1-yl)cinnolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Dihydro-5,6-dimethoxy-3-oxoisobenzofuran-1-yl)cinnolin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that mediate its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnolinone Derivatives: Compounds with similar core structures but different substituents.

    Phthalide Derivatives: Compounds with a similar isobenzofuranone moiety.

Uniqueness

1-(1,3-Dihydro-5,6-dimethoxy-3-oxoisobenzofuran-1-yl)cinnolin-4(1H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

For precise and detailed information, consulting scientific literature and specialized databases is recommended

Properties

CAS No.

81023-04-3

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

1-(5,6-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)cinnolin-4-one

InChI

InChI=1S/C18H14N2O5/c1-23-15-7-11-12(8-16(15)24-2)18(22)25-17(11)20-13-6-4-3-5-10(13)14(21)9-19-20/h3-9,17H,1-2H3

InChI Key

YFZMMEREHSMKTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(OC2=O)N3C4=CC=CC=C4C(=O)C=N3)OC

Origin of Product

United States

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